A Technical Guide to the Spectroscopic Characterization of 4-(2-Fluorophenoxy)-2-methylaniline
A Technical Guide to the Spectroscopic Characterization of 4-(2-Fluorophenoxy)-2-methylaniline
Introduction
4-(2-Fluorophenoxy)-2-methylaniline is a bespoke chemical entity with significant potential in the fields of medicinal chemistry and materials science. As a substituted diphenyl ether amine, its structural motifs are of interest in the design of novel therapeutic agents and functional materials. The strategic placement of a methyl group ortho to the amine and a fluorinated phenoxy group para to it creates a unique electronic and steric environment that can profoundly influence molecular interactions. This guide provides an in-depth analysis of the spectroscopic data anticipated for this compound, offering a predictive yet robust framework for its characterization. While direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a detailed and scientifically grounded interpretation.
The molecular structure of 4-(2-Fluorophenoxy)-2-methylaniline is presented below. The systematic analysis of its spectroscopic signature is paramount for confirming its identity, purity, and for elucidating its chemical behavior in various applications.
Caption: Molecular Structure of 4-(2-Fluorophenoxy)-2-methylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 4-(2-Fluorophenoxy)-2-methylaniline, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.
¹H NMR (Proton NMR) Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of approximately 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) would be used as an internal standard (δ 0.00 ppm).
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 6.80 | Multiplet | 7H | Aromatic Protons |
| ~ 3.70 | Broad Singlet | 2H | -NH₂ |
| ~ 2.15 | Singlet | 3H | -CH₃ |
Interpretation and Rationale:
The aromatic region of the ¹H NMR spectrum is predicted to be complex due to the presence of two substituted benzene rings. The protons on the aniline ring and the fluorophenoxy ring will exhibit distinct chemical shifts and coupling patterns. The protons on the aniline ring are expected to appear as a set of coupled multiplets. The methyl group, being attached to the aromatic ring, will appear as a sharp singlet at approximately 2.15 ppm. The amine protons are expected to be a broad singlet around 3.70 ppm, the broadness being a result of quadrupole broadening and potential hydrogen exchange. The exact chemical shifts and coupling constants would be invaluable for confirming the substitution pattern. For instance, the proton ortho to the amino group and meta to the methyl group is expected to be the most downfield of the aniline protons.
¹³C NMR (Carbon NMR) Spectroscopy
Experimental Protocol:
A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A more concentrated sample (20-50 mg) might be required to obtain a good signal-to-noise ratio in a reasonable time. The same deuterated solvent and internal standard would be used.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 140 | Aromatic C-O, C-N, C-F |
| ~ 130 - 115 | Aromatic C-H |
| ~ 17 | -CH₃ |
Interpretation and Rationale:
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. With 13 carbon atoms in the structure, we expect to see a corresponding number of signals, although some may overlap. The carbons directly attached to electronegative atoms (N, O, F) will be the most downfield. The carbon bearing the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature. The methyl carbon will be the most upfield signal, appearing around 17 ppm. The remaining aromatic carbons will resonate in the region of 115-155 ppm. The specific chemical shifts will be influenced by the electronic effects of the substituents on each ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Experimental Protocol:
A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the instrument.
Predicted Mass Spectrometry Data:
| m/z | Assignment |
| 218.1032 | [M+H]⁺ (Calculated for C₁₃H₁₃FNO⁺: 218.0976) |
| 217.0954 | [M]⁺ (Calculated for C₁₃H₁₂FNO: 217.0903) |
Interpretation and Rationale:
The high-resolution mass spectrum will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of 4-(2-Fluorophenoxy)-2-methylaniline (C₁₃H₁₂FNO). The primary ion observed in ESI-MS is likely to be the protonated molecule [M+H]⁺. The fragmentation pattern in the tandem mass spectrum (MS/MS) would be crucial for confirming the connectivity of the molecule.
Caption: Predicted key fragmentation pathways for 4-(2-Fluorophenoxy)-2-methylaniline in Mass Spectrometry.
Key fragmentations would likely involve the cleavage of the ether bond, leading to ions corresponding to the fluorophenoxy and methylaniline moieties. The loss of the methyl group is also a probable fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
Predicted Infrared (IR) Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Broad | N-H Stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| 1620 - 1580 | Strong | Aromatic C=C Bending |
| 1520 - 1480 | Strong | Aromatic C=C Bending |
| 1250 - 1200 | Strong | Aryl-O-Aryl Asymmetric Stretch |
| 1100 - 1000 | Strong | C-F Stretch |
Interpretation and Rationale:
The IR spectrum will clearly indicate the presence of the key functional groups. The characteristic N-H stretching bands of the primary amine will appear in the 3450-3300 cm⁻¹ region. The aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹. The strong absorptions in the 1620-1480 cm⁻¹ range are indicative of the aromatic rings. The prominent aryl-O-aryl ether stretch is expected around 1250-1200 cm⁻¹, and the C-F stretch will give a strong band in the 1100-1000 cm⁻¹ region.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Experimental Protocol:
A UV-Vis spectrum would be recorded using a dual-beam UV-Vis spectrophotometer. A dilute solution of the compound would be prepared in a UV-transparent solvent, such as ethanol or acetonitrile, and placed in a quartz cuvette.
Predicted UV-Vis Data (in Ethanol):
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Assignment |
| ~ 240 | High | π → π* transition |
| ~ 290 | Moderate | n → π* transition |
Interpretation and Rationale:
The UV-Vis spectrum of 4-(2-Fluorophenoxy)-2-methylaniline is expected to show two main absorption bands. The more intense band at a shorter wavelength (~240 nm) is attributed to the π → π* electronic transitions within the aromatic rings. A less intense band at a longer wavelength (~290 nm) is likely due to n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The exact position and intensity of these bands can be influenced by the solvent polarity.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of 4-(2-Fluorophenoxy)-2-methylaniline. The predicted data, derived from fundamental principles and comparison with analogous structures, offers a detailed roadmap for researchers. The interplay of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy will collectively provide a detailed picture of the molecular architecture, confirming the connectivity and substitution patterns. UV-Vis spectroscopy will further corroborate the electronic nature of the conjugated system. This multi-technique approach ensures the scientific rigor required for the advancement of research and development involving this promising molecule.
References
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PubChem. 4-Fluoro-2-methylaniline. [Link]
-
NIST Chemistry WebBook. o-Toluidine. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
